Cas no 15510-09-5 (Butanediamide,N1,N4-diphenyl-)
Butanediamide,N1,N4-diphenyl- structure
Product Name:Butanediamide,N1,N4-diphenyl-
Numero CAS:15510-09-5
MF:C16H16N2O2
MW:268.310443878174
CID:142802
PubChem ID:270325
Update Time:2025-04-19
Butanediamide,N1,N4-diphenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanediamide,N1,N4-diphenyl-
- Butanediamine, N,N'-diphenyl-
- Benzamide, 2-hydroxy-N,N-diphenyl-
- Bernsteinsaeure-dianilid
- CTK2B0896
- N,N-Diphenyl-salicylamid
- N,N-diphenyl-salicylamide
- N,N'-Diphenyl-succinamid
- N,N'diphenylsuccinamide
- N,N'-diphenylsuccinamide
- N,N'-diphenyl-succinamide
- Salicylsaeure-diphenylamid
- Succinanilid
- succinic acid dianilide
- Succinanilide
- N~1~,N~4~-Diphenylbutanediimidic acid
- NOEOAZMRAXYIEK-UHFFFAOYSA-N
- DTXSID80935129
- Butanediamide,N'-diphenyl-
- SR-01000253056-2
- NSC-112704
- N,N'-diphenylbutanediamide
- 15510-09-5
- N,N''-diphenylsuccinamide
- Cambridge id 7161771
- N,N''-diphenylbutanediamide
- AKOS000493242
- SCHEMBL3342586
- Succinphenylamid
- HMS1589B03
- BDBM67457
- Butanediamine,N'-diphenyl-
- SR-01000253056
- cid_270325
- SR-01000253056-1
- CHEMBL1332917
- N-Phenyl-N'-phenylbutane-1,4-diamide
- NSC112704
- Oprea1_360589
- Oprea1_175830
- Butanediamide, N,N'-diphenyl-
-
- Inchi: 1S/C16H16N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
- Chiave InChI: NOEOAZMRAXYIEK-UHFFFAOYSA-N
- Sorrisi: O=C(CCC(NC1C=CC=CC=1)=O)NC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 268.12128
- Massa monoisotopica: 268.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 286
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 58.2Ų
Proprietà sperimentali
- Densità: 1.239
- Punto di ebollizione: 570.4°C at 760 mmHg
- Punto di infiammabilità: 228.2°C
- Indice di rifrazione: 1.65
- PSA: 58.2
- LogP: 3.19000
Butanediamide,N1,N4-diphenyl- Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
15510-09-5 (Butanediamide,N1,N4-diphenyl-) Prodotti correlati
- 19246-04-9(2'-Isopropylacetanilide)
- 2364-50-3(3-Methyl-N-phenylbutanamide)
- 24731-73-5(N,N'-(1,4-Phenylene)bis(acetoacetamide))
- 59690-89-0(N-(4-Aminophenyl)propanamide)
- 22987-10-6(N-(3-aminophenyl)propanamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso